

An In-depth Technical Guide to Tetraphenyltin: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: **Tetraphenyltin**

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Introduction

Tetraphenyltin, with the chemical formula $(C_6H_5)_4Sn$, is an organotin compound characterized by a central tin atom bonded to four phenyl groups.^[1] This white, crystalline solid is a versatile reagent in organic and organometallic chemistry, finding applications as a catalyst, stabilizer, and a precursor for the synthesis of other organometallic compounds.^{[2][3]} Its stability and reactivity make it a valuable tool in various industrial and research settings, including polymer chemistry and the synthesis of fine chemicals.^[4] This guide provides a comprehensive overview of **tetraphenyltin**, focusing on its chemical and physical properties, detailed experimental protocols, and its role in chemical synthesis and potential biological activities.

Core Properties of Tetraphenyltin

Tetraphenyltin is a stable compound under normal conditions, though it is incompatible with strong acids and oxidizing agents.^[1] It is insoluble in water but shows solubility in organic solvents such as hot benzene, toluene, and xylene.^[1]

Physicochemical Data

Property	Value	Reference(s)
CAS Number	595-90-4	[5]
Molecular Formula	C ₂₄ H ₂₀ Sn	[6]
Molecular Weight	427.13 g/mol	[4]
Appearance	White to off-white crystalline powder	[4]
Melting Point	224-227 °C	[1]
Boiling Point	>420 °C	[7]
Density	1.49 g/cm ³	[1]
Vapor Density	14.7 (vs. air)	[5]
Solubility	Insoluble in water; soluble in hot benzene, toluene, xylene	[1]

Spectral Data

Spectroscopic Technique	Key Features	Reference(s)
Infrared (IR) Spectroscopy	Used for qualitative and quantitative analysis, providing a unique spectral fingerprint for identification.	[3]
Gas Chromatography-Mass Spectrometry (GC-MS)	A primary method for the determination and quantification of tetraphenyltin and its metabolites.	[8]
High-Performance Liquid Chromatography (HPLC)	Employed for the separation and quantification of tetraphenyltin, often with spectrophotometric detection.	[9]

Experimental Protocols

Synthesis of Tetraphenyltin

A high-yield synthesis of **tetraphenyltin** can be achieved through the reaction of tin(IV) chloride with phenylsodium, which is formed *in situ* from chlorobenzene and sodium metal in dry toluene.^[3]

Reagents and Equipment:

- Tin(IV) chloride (SnCl_4)
- Chlorobenzene
- Sodium metal
- Dry toluene
- Three-necked round-bottom flask
- Stirring apparatus
- Dropping funnel
- Condenser
- Heating mantle
- Inert atmosphere (e.g., argon)

Procedure:

- Preparation of Phenylsodium: In a three-necked flask under an inert atmosphere, sodium metal is dispersed in dry toluene with vigorous stirring at elevated temperatures. Chlorobenzene is then added dropwise to the reaction mixture to form phenylsodium.
- Reaction with Tin(IV) Chloride: A solution of tin(IV) chloride in dry toluene is added dropwise to the phenylsodium suspension. The reaction is exothermic and should be controlled by external cooling to maintain the desired temperature.

- **Work-up and Isolation:** After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction. The mixture is then hydrolyzed with water or an aqueous solution of ammonium chloride.
- **Extraction and Purification:** The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., toluene). The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed under reduced pressure. The crude **tetraphenyltin** is then purified by recrystallization from a suitable solvent such as benzene or xylene to yield a white crystalline solid.[3]

Analytical Determination of Tetraphenyltin

The analysis of **tetraphenyltin**, particularly in complex matrices, often requires a multi-step process involving extraction, derivatization (for GC analysis), separation, and detection.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol Outline:

- **Sample Preparation:**
 - Extraction: For solid samples, extraction with an organic solvent like toluene or hexane is performed, often aided by ultrasonication. For liquid samples, liquid-liquid extraction is employed.
 - Derivatization: To increase volatility for GC analysis, organotin compounds can be derivatized. A common method is ethylation using sodium tetraethylborate (NaBET₄).[10] [11]
- **Instrumental Analysis:**
 - Gas Chromatograph (GC):
 - Column: A capillary column, such as one with a VF-XMS stationary phase (e.g., 60 m × 0.25 mm i.d. × 0.25 μm), is suitable for separation.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
 - Temperature Program: A typical program starts at a low temperature, holds for a period, and then ramps up to a final temperature to ensure the elution of all analytes.[10]

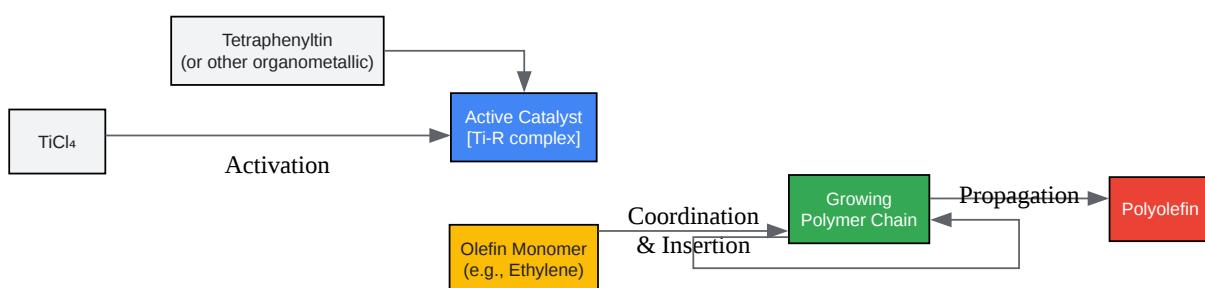
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for enhanced sensitivity and selectivity by monitoring characteristic ions of the target analytes.[11]

Key Applications and Reaction Mechanisms

Tetraphenyltin serves as a versatile reagent in several chemical transformations, most notably in polymerization reactions and palladium-catalyzed cross-coupling reactions.

Role in Polymerization

Tetraphenyltin is utilized as a co-catalyst in Ziegler-Natta polymerization of olefins.[12][13] In these systems, the organotin compound can act as an activator for the transition metal catalyst (e.g., a titanium compound), facilitating the polymerization process.



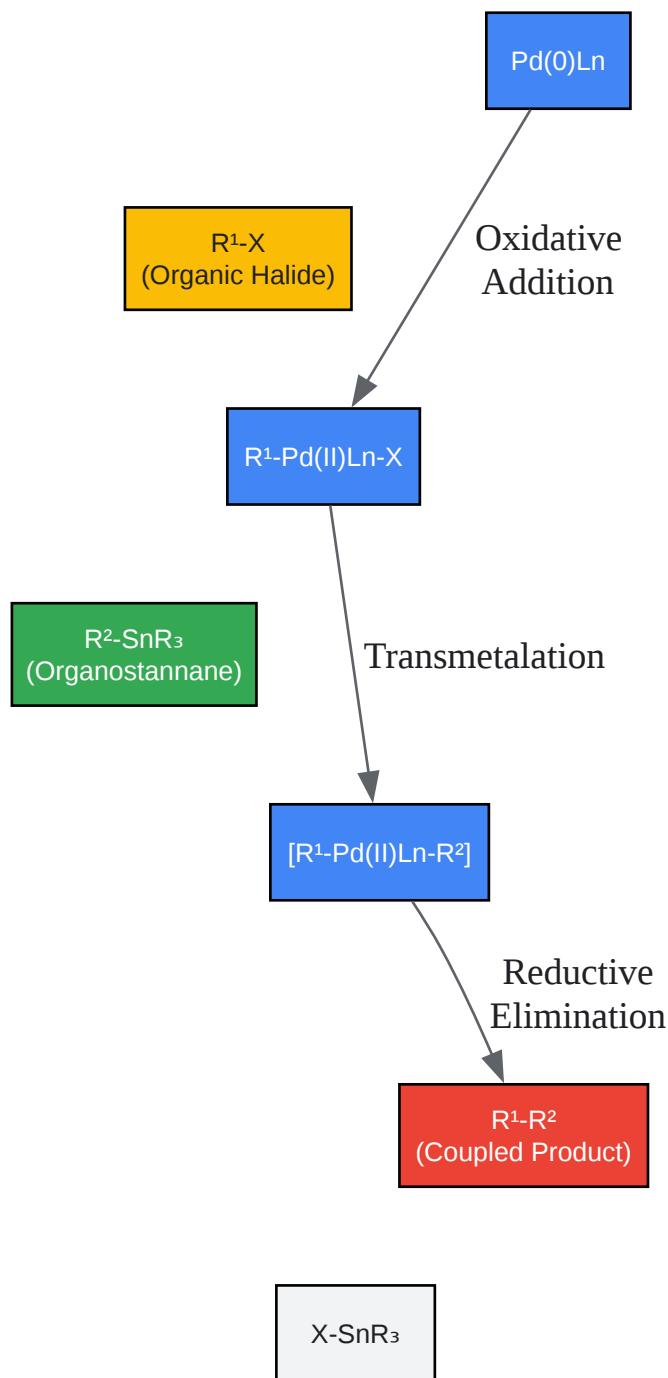
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Ziegler-Natta polymerization process.

Role in Stille Cross-Coupling Reactions

Organotin compounds, including **tetraphenyltin**, are key reagents in the Stille reaction, a palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[14][15]

The catalytic cycle of the Stille reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[15]



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Catalytic cycle of the Stille cross-coupling reaction.

Toxicology and Safety

Tetraphenyltin, like other organotin compounds, presents toxicological concerns. It is classified as toxic if swallowed, in contact with skin, or if inhaled.^[6] It is also very toxic to aquatic life with long-lasting effects.^[7]

Toxicological Data Summary

Endpoint	Value/Observation	Reference(s)
Acute Oral Toxicity	Toxic	[6]
Acute Dermal Toxicity	Toxic	[6]
Acute Inhalation Toxicity	Toxic to fatal	[6]
Neurotoxicity	Considered a neurotoxin, though less studied than other organotins like trimethyltin and triphenyltin.	[7]
Endocrine Disruption	Potential endocrine disrupting compound.	[7]

Metabolism and Toxicokinetics

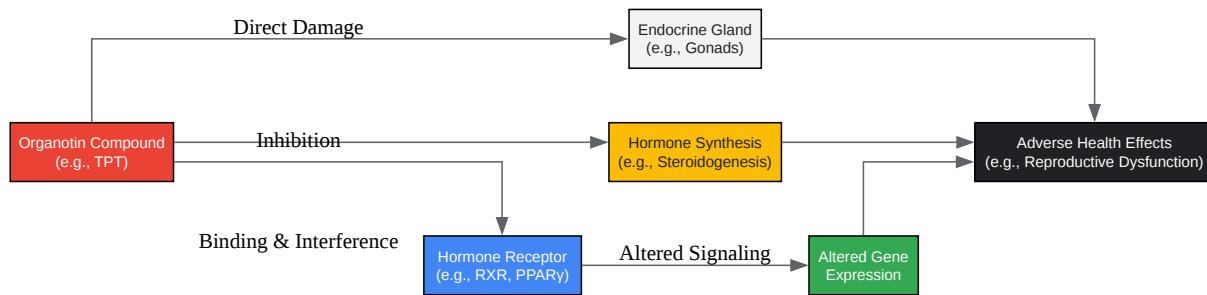
Studies in rats have shown that after a single oral dose, **tetraphenyltin** accumulates more rapidly and to a higher extent in the liver compared to the kidneys, but is also metabolized faster in the liver.^[8] The primary metabolite observed in tissues, particularly the liver, is diphenyltin.^[8] The relatively low uptake of tin compounds after ingestion may contribute to the comparatively lower acute toxicity of **tetraphenyltin** compared to other organotins like di- or triphenyltin.^[8] However, the formation of the more toxic diphenyltin as a metabolite suggests that it may be responsible for some of the harmful effects observed.^[8]

Mechanism of Toxicity

The toxicity of organotin compounds is often linked to their effects on cellular energy metabolism and their ability to induce oxidative stress.^{[16][17]} While the specific mechanisms for **tetraphenyltin** are less elucidated than for compounds like trimethyltin (TMT), it is known that organotins can inhibit mitochondrial function. The neurotoxicity of compounds like TMT is

associated with damage to the limbic system, particularly the hippocampus, and involves processes such as the inhibition of energy metabolism and peroxidation damage.[16][17]

Some organotin compounds, such as triphenyltin (TPT), are known endocrine disruptors.[18][19] They can interfere with the endocrine system by directly damaging endocrine glands, altering hormone synthesis, and affecting hormone receptor signaling, such as the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor-gamma (PPAR).[19]



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Potential mechanisms of endocrine disruption by organotin compounds.

Conclusion

Tetraphenyltin is a significant organometallic compound with a well-established role in chemical synthesis, particularly in polymerization and cross-coupling reactions. Its properties are well-characterized, and reliable methods for its synthesis and analysis are available. However, its utility is tempered by its toxicity, a characteristic it shares with other organotin compounds. For researchers, scientists, and drug development professionals, a thorough understanding of both the synthetic utility and the toxicological profile of **tetraphenyltin** is essential for its safe and effective use in the laboratory and in the development of new chemical entities and materials. Further research into the specific biological mechanisms of action of **tetraphenyltin** will be crucial for a more complete assessment of its potential risks and for the development of safer alternatives.

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